molecular formula C7H9F3O B13259551 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13259551
M. Wt: 166.14 g/mol
InChI Key: QRPXIDBVBJPXFT-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde is an organic compound characterized by the presence of a trifluoroethyl group attached to a cyclobutane ring, which is further bonded to an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2,2,2-trifluoroacetaldehyde under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9F3O

Molecular Weight

166.14 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C7H9F3O/c8-7(9,10)4-6(5-11)2-1-3-6/h5H,1-4H2

InChI Key

QRPXIDBVBJPXFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(F)(F)F)C=O

Origin of Product

United States

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